Purpurea glycoside A
Vue d'ensemble
Description
Purpurea glycoside A is a cardiac glycoside analog . It is derived from Digitalis purpurea, a toxic species of flowering plant in the plantain family Plantaginaceae . The plant is native to and widespread throughout most of temperate Europe .
Synthesis Analysis
The synthesis of Purpurea glycoside A involves key genes and pathways associated with the biosynthesis of secondary metabolites in D. purpurea . The candidate genes for Scarecrow-Like Protein 14 (SCL14), Delta24-sterol reductase (DWF1), HYDRA1 (HYD1), and Jasmonate-ZIM domain3 (JAZ3) were validated under methyl jasmonate treatment . SCL14, which targets DWF1, and HYD1, which induces cholesterol and cardiac glycoside biosynthesis, were both promoted .Molecular Structure Analysis
The molecular formula of Purpurea glycoside A is C47H74O18 . Its exact mass is 926.49 and its molecular weight is 927.090 .Chemical Reactions Analysis
The mechanism of action of cardiac glycosides involves inhibiting the Na + K + ATPase enzyme, also known as the sodium-potassium pump . This causes sodium to build up inside the heart cells, decreasing the ability of the sodium-calcium exchanger to push calcium out of the cells, consequently causing calcium to build up in the sarcoplasmic reticulum .Physical And Chemical Properties Analysis
Cardiac glycosides are solids, either amorphous or crystalline . They are usually bitter in taste and soluble in water and polar organic solvents . They reduce Fehling’s solutions only after hydrolysis .Applications De Recherche Scientifique
1. Alternative Splicing in Medicinal Plants
Purpurea glycoside A, found in Digitalis purpurea, is significant for its medicinal properties, particularly in the treatment of heart failure due to its cardiac glycosides. Research by Wu et al. (2014) highlights the importance of understanding the post-transcriptional mechanisms in D. purpurea. Their study on alternative splicing (AS) in D. purpurea revealed that glycosyltransferases and monooxygenase, both involved in the biosynthesis of cardiac glycosides, are regulated by AS, which could impact the plant's medicinal properties.
2. Biosynthesis of Secondary Metabolites
Amiri et al. (2023) focused on identifying key genes involved in the biosynthesis of secondary metabolites, including cardiac glycosides, in D. purpurea (Amiri et al., 2023). Their research contributes to understanding how these compounds are produced, which is crucial for their use in the pharmaceutical industry. This study provides insights into the molecular mechanisms behind the production of these bioactive compounds, enhancing our understanding of their therapeutic applications.
3. Rapid Identification Techniques
The study by Kudo et al. (2000) explored the use of near-infrared (NIR) spectroscopy as a method for the rapid identification of Digitalis purpurea, which contains important glycosides. This non-destructive technique could streamline the process of identifying plants with medicinal properties, aiding in the efficient use of resources in pharmaceutical applications.
4. Transcriptome Analysis for Cardiac Glycoside Biosynthesis
A comprehensive transcriptome analysis by Wu et al. (2012) revealed novel genes potentially involved in the biosynthesis of cardiac glycosides in D. purpurea. This study enhances our understanding of the genetic basis of these medicinally important compounds and suggests the role of mlncRNAs in secondary metabolism and stress response.
5. Antidiabetic Potential of Sarracenia Purpurea
The antidiabetic activity of Sarracacenia purpurea was investigated by Muhammad et al. (2012), revealing significant antidiabetic potential through the stimulation of glucose uptake and reduction of glucose production. This study suggests that phenolic glycosides, flavonoid glycosides, and iridoids in S. purpurea could contribute to its therapeutic potential in diabetes treatment (Muhammad et al., 2012).
6. Seasonal Impact on Flavonoid Glycosides in Tephrosia Purpurea
Pandey et al. (2016) conducted a seasonal study on Tephrosia purpurea, focusing on the content of flavonoid glycosides and their antioxidant activities. Their findings highlighted the seasonal influences on the plant's medicinal properties, emphasizing the importance of harvest timing for optimal therapeutic effectiveness (Pandey et al., 2016).
7. Genetic Diversity and Glycoside Content in Salix Purpurea
Research by Sulima et al. (2009) on Salix purpurea demonstrated the relationship between genetic diversity and the content of salicylic glycosides, which are valuable for producing natural aspirin. This study provides insight into the selection of high-yielding varieties for pharmaceutical applications (Sulima et al., 2009).
Safety And Hazards
A critical aspect of the use of digoxin, a cardiac glycoside, is to recognize its narrow therapeutic window and keep the serum digoxin level ≤ 1.0 ng/ml . The most frequent side effects of cardiac glycosides include unusual tiredness and fatigue, anxiety, and hallucinations . In addition, symptoms of toxicity can include visual disturbances, nausea or vomiting, and cardiac arrhythmias .
Orientations Futures
Recent studies have investigated the role of integrative analysis of multi-omics data in understanding cellular metabolic status through systems metabolic engineering approach, as well as its application to genetically engineering metabolic pathways . The correlation between key genes and main metabolites and validation of expression patterns provide a unique insight into the biosynthesis mechanisms of cardiac glycosides in D. purpurea . This could pave the way for future research and applications of Purpurea glycoside A.
Propriétés
IUPAC Name |
3-[(3S,5R,8R,9S,10S,13R,17R)-3-[(2S,4S,5R,6R)-5-[(2R,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-[(2R,4S,5R,6R)-5-hydroxy-6-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H74O18/c1-21-38(51)30(49)16-35(58-21)65-43-23(3)60-36(18-32(43)62-37-17-31(39(52)22(2)59-37)63-44-42(55)41(54)40(53)33(19-48)64-44)61-26-8-11-45(4)25(15-26)6-7-29-28(45)9-12-46(5)27(10-13-47(29,46)56)24-14-34(50)57-20-24/h14,21-23,25-33,35-44,48-49,51-56H,6-13,15-20H2,1-5H3/t21-,22-,23-,25-,26+,27-,28+,29-,30+,31+,32+,33-,35-,36-,37-,38-,39-,40-,41+,42-,43-,44-,45+,46-,47?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJOCFXCSQDOQQR-MIKBVDKDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2C(OC(CC2OC3CC(C(C(O3)C)O)OC4C(C(C(C(O4)CO)O)O)O)OC5CCC6(C(C5)CCC7C6CCC8(C7(CCC8C9=CC(=O)OC9)O)C)C)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H](C[C@H](O1)O[C@@H]2[C@H](O[C@@H](C[C@@H]2O[C@@H]3C[C@@H]([C@@H]([C@H](O3)C)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5CC[C@]6([C@@H](C5)CC[C@@H]7[C@@H]6CC[C@]8(C7(CC[C@@H]8C9=CC(=O)OC9)O)C)C)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H74O18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
927.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Purpurea glycoside A | |
CAS RN |
19855-40-4 | |
Record name | Purpurea glycoside A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019855404 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Deacetyllanatoside A | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.416 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.